Cas no 1500824-68-9 (4-methylfuran-2-carbonitrile)
4-methylfuran-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-methylfuran-2-carbonitrile
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- Inchi: 1S/C6H5NO/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
- InChI Key: IHSJVRLWGOHIIG-UHFFFAOYSA-N
- SMILES: O1C=C(C)C=C1C#N
Computed Properties
- Exact Mass: 107.037113783g/mol
- Monoisotopic Mass: 107.037113783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 36.9Ų
4-methylfuran-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-378056-0.05g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Enamine | EN300-378056-0.1g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
| Enamine | EN300-378056-0.25g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
| Enamine | EN300-378056-0.5g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
| Enamine | EN300-378056-1.0g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-378056-2.5g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 2.5g |
$2071.0 | 2023-03-02 | |
| Enamine | EN300-378056-5.0g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 5.0g |
$3065.0 | 2023-03-02 | |
| Enamine | EN300-378056-10.0g |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 10.0g |
$4545.0 | 2023-03-02 | |
| 1PlusChem | 1P01E8VH-50mg |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 50mg |
$354.00 | 2024-06-20 | |
| 1PlusChem | 1P01E8VH-100mg |
4-methylfuran-2-carbonitrile |
1500824-68-9 | 95% | 100mg |
$515.00 | 2024-06-20 |
4-methylfuran-2-carbonitrile Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-methylfuran-2-carbonitrile
Recent Advances in the Study of 1500824-68-9 and 4-methylfuran-2-carbonitrile in Chemical Biology and Pharmaceutical Research
The chemical compound 1500824-68-9 and its derivative, 4-methylfuran-2-carbonitrile, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their chemical properties, biological activities, and potential clinical applications.
Recent studies have demonstrated that 1500824-68-9 exhibits promising pharmacological properties, including its role as a key intermediate in the synthesis of bioactive molecules. Researchers have identified its potential in modulating specific biological pathways, which could be leveraged for the treatment of conditions such as cancer, inflammatory diseases, and neurodegenerative disorders. The compound's unique chemical structure allows for versatile modifications, enabling the development of derivatives with enhanced efficacy and reduced toxicity.
One such derivative, 4-methylfuran-2-carbonitrile, has been the focus of several investigations due to its distinctive reactivity and biological activity. Studies have shown that this compound can act as a precursor in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals. Its furan ring structure, combined with the nitrile functional group, provides a platform for further chemical transformations, making it a valuable building block in medicinal chemistry.
In a recent publication, researchers explored the synthesis and characterization of 4-methylfuran-2-carbonitrile derivatives, evaluating their potential as inhibitors of specific enzymes involved in disease progression. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as lead compounds for further drug development. These findings underscore the importance of continued research into the structural optimization and biological evaluation of these compounds.
Another study focused on the pharmacokinetic and toxicological profiles of 1500824-68-9 and its derivatives. The researchers employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to assess the compounds' stability, metabolism, and potential side effects. The data revealed favorable pharmacokinetic properties, with good oral bioavailability and minimal toxicity, further supporting their potential as therapeutic agents.
Looking ahead, the integration of computational chemistry and machine learning approaches is expected to accelerate the discovery and optimization of 1500824-68-9 and 4-methylfuran-2-carbonitrile-based drugs. These technologies can aid in predicting the compounds' interactions with biological targets, optimizing their chemical structures, and identifying potential off-target effects. Such advancements hold great promise for the development of next-generation pharmaceuticals with improved efficacy and safety profiles.
In conclusion, the ongoing research on 1500824-68-9 and 4-methylfuran-2-carbonitrile highlights their significant potential in chemical biology and pharmaceutical applications. The compounds' unique chemical properties, combined with their promising biological activities, make them valuable candidates for further investigation. Continued exploration of their mechanisms of action, structural modifications, and clinical potential will be essential for translating these findings into tangible therapeutic solutions.
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